

Application of Enisamium in Influenza Animal Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Enisamium*

Cat. No.: *B1194652*

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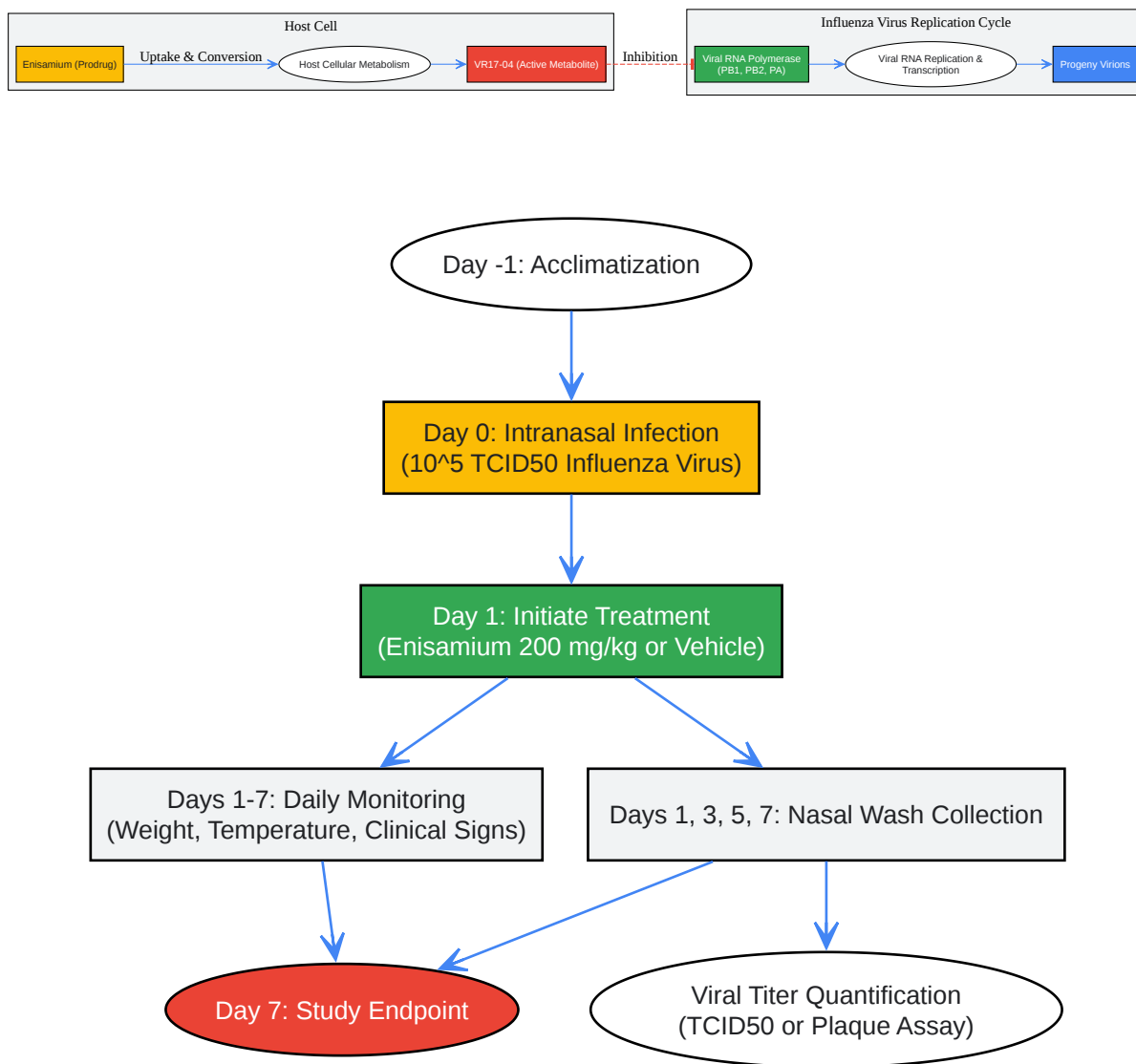
Introduction

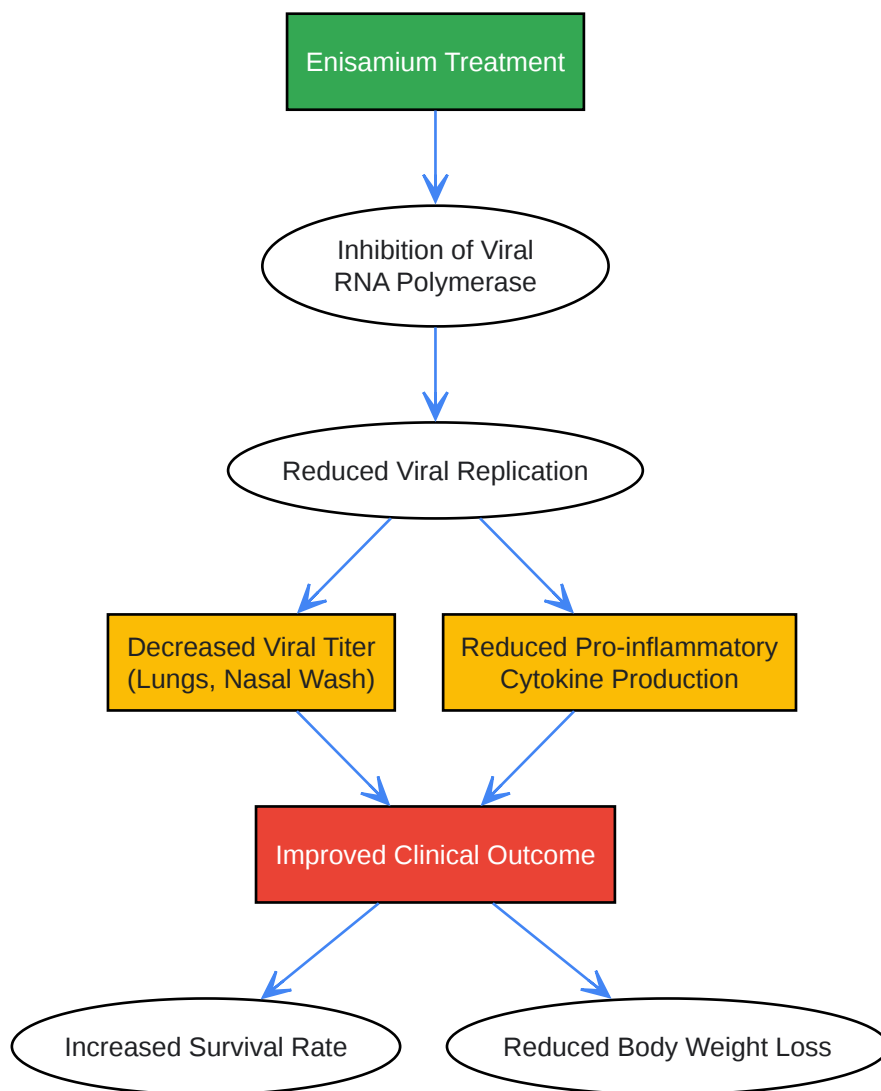
Enisamium (iodide salt: Amizon®, laboratory code: FAV00A) is an antiviral compound licensed in several countries for the treatment of influenza and other acute respiratory viral infections.[1][2][3][4] It functions as a prodrug, with its active metabolite, VR17-04, potently inhibiting the influenza virus RNA polymerase, a key enzyme in viral replication.[5][6] This document provides a summary of the application of **Enisamium** in animal models of influenza, including available efficacy data and detailed experimental protocols to guide further preclinical research.

Mechanism of Action

Enisamium exerts its antiviral activity through its hydroxylated metabolite, VR17-04. This active metabolite directly targets and inhibits the RNA polymerase of both influenza A and B viruses.[5][6] By blocking the function of this essential viral enzyme, VR17-04 prevents the synthesis of viral RNA, thereby halting viral replication within the host cell.[5][7] This mechanism is distinct from that of neuraminidase inhibitors, suggesting a potential for use against strains resistant to other antiviral classes.

Signaling Pathway of Enisamium's Antiviral Action





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- To cite this document: BenchChem. [Application of Enisamium in Influenza Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194652#application-of-enisamium-in-influenza-animal-models]

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